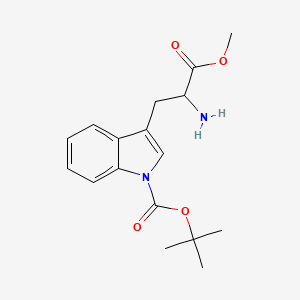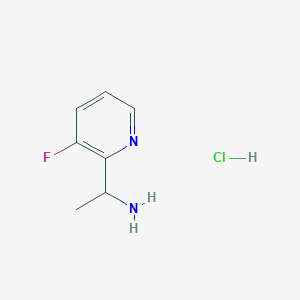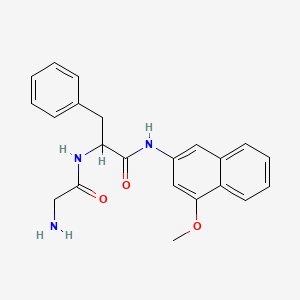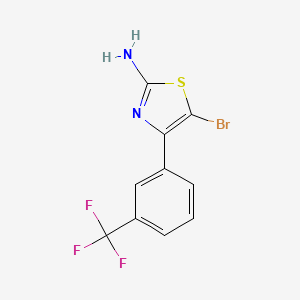
3-benzyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one is a heterocyclic compound that belongs to the class of quinolinones It is characterized by a quinoline core structure that is partially hydrogenated, with a benzyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of a quinoline derivative followed by benzylation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and benzylation can be achieved using benzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of quinoline derivatives in the presence of palladium or platinum catalysts is a common approach. The benzylation step can be optimized using phase-transfer catalysis to enhance the efficiency and selectivity of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Benzyl chloride in the presence of a base like potassium carbonate.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Various substituted quinolinones depending on the nucleophile used.
Applications De Recherche Scientifique
3-Benzyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and materials.
Mécanisme D'action
The mechanism of action of 3-benzyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors in the central nervous system, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the quinoline core.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a fully aromatic structure.
Quinolinone: A partially hydrogenated derivative with a ketone group.
Tetrahydroquinoline: A fully saturated derivative of quinoline.
Uniqueness
3-Benzyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in drug design and synthesis.
Propriétés
Formule moléculaire |
C16H21NO |
|---|---|
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
3-benzyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C16H21NO/c18-16-14(10-12-6-2-1-3-7-12)11-13-8-4-5-9-15(13)17-16/h1-3,6-7,13-15H,4-5,8-11H2,(H,17,18) |
Clé InChI |
QAZAHCUCNJAYTC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)CC(C(=O)N2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






amine](/img/structure/B12090557.png)



![5-Iodo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12090580.png)



![Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine](/img/structure/B12090612.png)

